7-Iodo-7-deaza-2',3'-dideoxyguanosine

Beschreibung

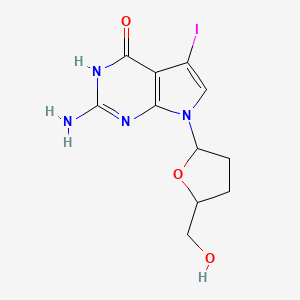

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNOBXXCZQLWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of 7 Iodo 7 Deaza 2 ,3 Dideoxyguanosine

Established Synthetic Pathways for 7-Iodo-7-deazapurine Nucleosides

The synthesis of 7-iodo-7-deaza-2',3'-dideoxyguanosine is built upon foundational methods developed for 7-deazapurine nucleosides. These methods are characterized by key chemical transformations that ensure the correct placement of the iodine atom and the sugar moiety.

Regioselective Iodination at the C7 Position

The introduction of an iodine atom at the C7 position of the 7-deazapurine ring is a critical step that leverages the electron-rich nature of the pyrrolo[2,3-d]pyrimidine core. nih.gov This reaction is typically achieved through electrophilic halogenation. A common and effective reagent for this purpose is N-iodosuccinimide (NIS). nih.govresearchgate.net The reaction is generally performed on a suitable 7-deazapurine precursor, such as 6-chloro-7-deazapurine, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The use of a protected 7-deazaguanine (B613801) derivative can also facilitate this regioselective iodination. For instance, a protected 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can be used as a precursor for the synthesis of 7-iodo-7-deaza-2'-deoxyguanosine derivatives. scholarsportal.info The reaction proceeds with high selectivity for the C7 position due to the electronic properties of the heterocyclic system.

| Reagent | Substrate Example | Solvent | Outcome |

| N-Iodosuccinimide (NIS) | 6-chloro-7-deazapurine | DMF | Regioselective iodination at C7 |

| N-Iodosuccinimide (NIS) | N2-isobutyryl-5-aza-7-deazaguanine | Not specified | Regioselective formation of 7-iodo derivative |

Stereoselective Introduction of the 2',3'-Dideoxyribose Moiety

The attachment of the 2',3'-dideoxyribose sugar to the 7-iodo-7-deazapurine base is accomplished through a glycosylation reaction. To ensure the desired stereochemistry (β-anomer), stereoselective methods are employed. While the direct glycosylation with a 2',3'-dideoxyribose derivative is feasible, a common strategy involves the deoxygenation of a pre-formed ribonucleoside or 2'-deoxyribonucleoside. researchgate.net An alternative approach for synthesizing 2',3'-dideoxynucleosides involves the radical deoxygenation of a corresponding ribonucleoside derivative. For example, a ribonucleoside can be converted to a 2',3'-bisxanthate derivative, which then undergoes radical deoxygenation. nih.gov Hydrogenation of 2',3'-didehydro-2',3'-dideoxynucleosides using palladium on carbon is another method to obtain 2',3'-dideoxynucleosides in high yields. nih.gov The use of 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates has also been explored as terminators in DNA synthesis. researchgate.net

Convergent and Multi-step Synthetic Approaches

Convergent synthetic strategies are often employed for the efficient construction of complex molecules like this compound. These approaches involve the separate synthesis of the modified nucleobase and the sugar moiety, which are then coupled in a key glycosylation step. researchgate.netresearchgate.net

One prevalent method is the nucleobase anion glycosylation . In this approach, the 7-iodo-7-deazapurine base is deprotonated with a strong base, such as sodium hydride (NaH), to form an anion. This anion then acts as a nucleophile, attacking an activated sugar derivative, such as a 1-chloro- or 1-bromo-2,3-dideoxyribofuranose. researchgate.netresearchgate.net This method offers good control over regioselectivity and stereoselectivity, favoring the formation of the desired N9-glycosylated β-anomer. researchgate.netresearchgate.net

Another powerful technique is the Vorbrüggen glycosylation . This reaction involves coupling the silylated heterocyclic base with a protected sugar acetate (B1210297) or halide in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov

A typical multi-step synthesis would first involve the regioselective iodination of a suitable 7-deazapurine precursor. nih.gov This is followed by the stereoselective glycosylation with a protected 2',3'-dideoxyribose derivative. The final steps involve the removal of protecting groups to yield the target molecule. researchgate.net

Functionalization and Derivatization Strategies for Research Applications

The this compound scaffold serves as a versatile platform for further chemical modifications, enabling its use in a wide array of research applications. The iodine atom at the C7 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups. acs.org

Attachment of Reactive Linkers and Bioorthogonal Tags

The 7-iodo derivative is an excellent precursor for introducing linkers and tags via palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Stille couplings. researchgate.netresearchgate.net For example, terminal alkynes can be coupled to the 7-position using Sonogashira conditions, providing a handle for "click" chemistry. researchgate.net This allows for the attachment of bioorthogonal tags like azides, which can be used for fluorescent labeling or immobilization. acs.org Reactive linkers with terminal amino or carboxyl groups can also be introduced, facilitating conjugation to proteins or other biomolecules. researchgate.net These modifications are invaluable for creating probes to study DNA-protein interactions and for the development of diagnostic assays.

| Coupling Reaction | Reactant | Functional Group Introduced | Application |

| Sonogashira | Terminal alkyne | Alkynyl group | Click chemistry, labeling |

| Suzuki | Boronic acid/ester | Aryl/heteroaryl group | Probing molecular interactions |

| Stille | Organostannane | Various organic groups | Diverse functionalization |

Synthesis of Phosphorylated Analogs (e.g., Triphosphates)

For applications in molecular biology, such as DNA sequencing and polymerase chain reaction (PCR), this compound must be converted to its 5'-triphosphate analog. nih.govmedchemexpress.com The phosphorylation is typically carried out in a stepwise manner. The 5'-hydroxyl group of the nucleoside is first monophosphorylated using a phosphorylating agent like phosphoryl chloride. This monophosphate is then converted to the triphosphate, often using a one-pot reaction with pyrophosphate in the presence of a coupling agent. nih.gov The resulting this compound triphosphate can then serve as a chain terminator in enzymatic DNA synthesis. medchemexpress.com The quality of the nucleotide triphosphate is crucial for the success of these enzymatic reactions. acs.org

Molecular Mechanisms of Action and Intricate Biochemical Interactions of 7 Iodo 7 Deaza 2 ,3 Dideoxyguanosine

Enzymatic Recognition and Substrate Properties

The biochemical activity of 7-Iodo-7-deaza-2',3'-dideoxyguanosine, particularly in its triphosphate form (7-Iodo-7-deaza-ddGTP), is defined by its interaction with DNA polymerases. As an analog of deoxyguanosine triphosphate (dGTP), it is recognized by these enzymes and can participate in the process of DNA synthesis, albeit with a terminal effect.

Interaction and Binding Affinity with DNA Polymerases

While specific binding affinity constants for this compound with various DNA polymerases are not extensively detailed in the available literature, its behavior can be inferred from studies on related 7-deaza analogs. Generally, 7-deazapurine nucleotides are recognized as substrates by DNA polymerases, including Taq polymerase. sigmaaldrich.comnih.gov However, modifications at the 7-position and the C8-position of the purine (B94841) ring can influence the efficiency of incorporation. For instance, studies on 8-halo-7-deaza-2'-deoxyguanosine triphosphates revealed they were poorly incorporated by both Klenow fragment (exo-) and human DNA polymerase β. nih.gov

Role in DNA Chain Termination

The defining functional characteristic of this compound is its role as a DNA chain terminator. This function is solely attributable to the modification of its sugar component. Like all 2',3'-dideoxynucleotides (ddNTPs), it lacks the essential 3'-hydroxyl (3'-OH) group.

During DNA synthesis, a DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleotide triphosphate (dNTP). The absence of this 3'-OH group in this compound means that once the polymerase incorporates it into a nascent DNA strand, no further nucleotides can be added. The polymerase is unable to form the next phosphodiester bond, leading to the immediate and irreversible termination of DNA chain elongation. This mechanism is the cornerstone of dideoxy chain-termination sequencing. nih.gov The synthesis of the related compound 7-deaza-2',3'-dideoxyguanosine (B1437068) has been noted for its potential use as a terminating agent in such sequencing protocols. psu.edu

Inhibition of Specific Viral Reverse Transcriptases (e.g., HIV-1 RT)

Nucleoside analogs, particularly those with modifications at the 3' position of the sugar ring, are a major class of inhibitors for viral reverse transcriptases. biorxiv.org These nucleoside reverse transcriptase inhibitors (NRTIs) function as competitive inhibitors and chain terminators. nih.gov After being phosphorylated to their active triphosphate form within the cell, they compete with the natural dNTPs for binding to the active site of the reverse transcriptase.

Following the general mechanism of NRTIs, this compound triphosphate would be expected to act as an inhibitor of viral reverse transcriptases such as Human Immunodeficiency Virus Type 1 reverse transcriptase (HIV-1 RT). Its incorporation into the growing viral DNA strand would lead to chain termination, thereby halting the viral replication process. biorxiv.orgnih.gov While this is the predicted mechanism based on its structure, specific studies detailing the inhibitory kinetics of this compound against HIV-1 RT are not prevalent in the reviewed literature.

Incorporation into Nucleic Acid Strands (DNA and RNA)

This compound, in its triphosphate form, is a substrate for DNA polymerases and can be incorporated into DNA strands. medchemexpress.comtargetmol.com The ability of polymerases to utilize 7-deazapurine analogs is well-documented; for example, 7-deaza-dGTP is readily used in PCR and DNA sequencing to overcome issues related to GC-rich regions. sigmaaldrich.comnih.govnih.gov The polymerase incorporates the modified nucleotide opposite a cytosine base in the template strand, following standard Watson-Crick base-pairing rules. nih.gov

Because it is a deoxyribonucleoside analog, it is incorporated into DNA. It is not a substrate for RNA polymerases and is therefore not incorporated into RNA strands.

| Compound Class | Polymerase Substrate | Nucleic Acid Target | Result of Incorporation |

| 7-deaza-dNTPs | Yes (e.g., Taq) | DNA | Continued Elongation |

| 2',3'-dideoxy-NTPs (ddNTPs) | Yes (DNA Polymerases, RTs) | DNA | Chain Termination |

| 7-Iodo-7-deaza-ddGTP | Yes (Predicted) | DNA | Chain Termination |

Impact on Nucleic Acid Conformation and Thermodynamic Stability

The introduction of modified nucleosides into DNA can have significant effects on the structure and stability of the resulting duplex. These effects are primarily driven by changes in base stacking interactions, hydrogen bonding, and the hydration spine in the DNA grooves.

Effects on Duplex and Oligonucleotide Stability

The modification at the 7-position of guanine (B1146940) has a notable impact on the stability of DNA duplexes. Replacing the nitrogen atom at this position with a carbon (creating a 7-deazapurine) and adding a bulky halogen substituent like iodine alters the electronic distribution and steric profile of the base. nih.gov

The table below summarizes the observed change in melting temperature (Tm) for a related 7-iodo modified nucleoside compared to its unmodified and non-halogenated counterparts in a specific self-complementary duplex context.

| Modification in Duplex (vs. iG) | ΔTm per modification (°C) |

| 8-aza-7-deaza-2'-deoxyisoguanosine | +1.6 |

| 8-aza-7-iodo -7-deaza-2'-deoxyisoguanosine | +5.8 |

Data adapted from studies on 8-aza-7-deaza-2'-deoxyisoguanosine analogs. nih.gov

This data indicates a strong stabilizing contribution from the 7-iodo modification.

Influence on Base Pairing Dynamics and Hydrogen Bonding

The incorporation of this compound into an oligonucleotide chain introduces a combination of modifications—a deazapurine core, a halogen substituent, and a dideoxy sugar—each contributing uniquely to the local structural and thermodynamic properties of the DNA duplex. While direct and extensive research on the base pairing dynamics of this specific dideoxy compound is limited, a comprehensive understanding can be built by analyzing the well-documented effects of its constituent parts found in analogous molecules, primarily the 2'-deoxy counterparts.

The foundational modification, the 7-deazaguanine (B613801) core, replaces the nitrogen atom at position 7 (N7) with a carbon atom. This change is significant because the N7 position in a standard guanine is a hydrogen bond acceptor located in the major groove of the DNA double helix. nih.govnih.gov By replacing nitrogen with a C-H group, 7-deaza-7-iodo-2',3'-dideoxyguanosine eliminates this hydrogen bond acceptor site. nih.gov This modification fundamentally alters the electronic properties within the major groove and can impact the organization of surrounding water molecules and cations, which are crucial for DNA stability and recognition by proteins. nih.govnih.gov

Despite the alteration in the major groove, the modification does not affect the Watson-Crick face of the nucleobase. The hydrogen bond donor (N1-H and N2-H) and acceptor (O6) sites that participate in the three canonical hydrogen bonds with a cytosine partner remain intact. nih.gov Studies on the closely related 7-deaza-2'-deoxyguanosine (B613789) confirm that it forms a normal Watson-Crick base pair with cytosine, and NMR analyses show no significant difference in the hydrogen bonding protons compared to a standard G-C pair. nih.gov Therefore, it is expected that this compound also forms a stable base pair with cytosine through the conventional three-hydrogen-bond pattern.

Finally, the 2',3'-dideoxy sugar moiety distinguishes this compound from its more commonly studied 2'-deoxy relatives. The absence of both the 2'- and 3'-hydroxyl groups means that this nucleoside acts as a chain terminator when incorporated into a growing DNA strand by a polymerase. While its primary role is to halt DNA synthesis, the lack of the 3'-hydroxyl group also influences the sugar pucker conformation, which can cause localized perturbations in the DNA backbone geometry. However, detailed structural studies would be required to fully elucidate the specific impact of this conformational change on the dynamics of the adjacent base pairs.

| Structural Modification | Primary Influence on Duplex Properties | Effect on Hydrogen Bonding | Impact on Duplex Stability |

|---|---|---|---|

| 7-Deaza Core (C7 instead of N7) | Alters major groove electronics; eliminates H-bond acceptor at N7. nih.govnih.gov | No direct impact on Watson-Crick hydrogen bonds with cytosine. nih.gov | Can cause minor destabilization due to altered hydration/cation binding, but generally forms a stable pair. nih.gov |

| 7-Iodo Substituent | Increases size and polarizability of the nucleobase. psu.edu | No direct role in base-pairing hydrogen bonds. | Increases stability significantly through enhanced base stacking interactions. nih.gov |

| 2',3'-Dideoxy Sugar | Terminates DNA chain extension; alters local sugar pucker and backbone conformation. | No direct impact, but can indirectly influence base positioning through backbone changes. | Primarily functions as a terminator; its effect on the thermodynamics of a fully formed (non-terminated) duplex is not well-documented. |

Applications of 7 Iodo 7 Deaza 2 ,3 Dideoxyguanosine in Core Research Methodologies

Advancements in DNA Sequencing Technologies

7-Iodo-7-deaza-2',3'-dideoxyguanosine, as a dideoxynucleoside, is utilized in DNA sequencing, particularly in chain-termination methods like Sanger sequencing. nih.govsigmaaldrich.com In this method, DNA polymerase incorporates nucleotides to synthesize a complementary strand to a DNA template. The incorporation of a dideoxynucleoside triphosphate (ddNTP), such as the triphosphate form of this compound (7-Iodo-7-deaza-ddGTP), leads to the termination of the growing DNA chain. This is because ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide. sigmaaldrich.com

The presence of the 7-deaza modification in the guanine (B1146940) base can help to resolve issues of band compression in sequencing gels, which can occur with GC-rich DNA regions. nih.govnih.gov The substitution of the N7 nitrogen with a carbon atom reduces the potential for non-standard hydrogen bond formation (Hoogsteen pairing), which can cause the DNA to form secondary structures that migrate anomalously on the gel. researchgate.net Furthermore, the 7-deaza modification results in a more stable N-glycosidic bond, which is resistant to hydrolysis. The use of 7-deaza purines, including dideoxy derivatives, has been suggested to be compatible with mass spectrometry-based DNA sequencing readouts, potentially offering a much faster analysis than traditional gel electrophoresis.

A related compound, 7-Iodo-7-deaza-2'-deoxyguanosine, which has a hydroxyl group at the 3' position, is also noted for its use in DNA synthesis and sequencing reactions. medchemexpress.comapexbt.com

Utility in Solid-Phase Oligonucleotide Synthesis

While specific details on the use of this compound in solid-phase oligonucleotide synthesis are not extensively documented in available literature, its structural features suggest a role as a chain terminator in the synthesis of modified oligonucleotides. In solid-phase synthesis, oligonucleotides are built sequentially on a solid support. The incorporation of a 2',3'-dideoxy nucleoside at the 3'-end of a growing chain would effectively cap the oligonucleotide, preventing further extension.

For related 7-halogenated 8-aza-7-deaza-2'-deoxyisoguanosine derivatives, the synthesis of their phosphoramidite (B1245037) forms has been described, which are the reactive monomers used in automated solid-phase oligonucleotide synthesis. nih.gov This indicates that halogenated 7-deaza purines can be chemically modified for incorporation into synthetic DNA. The synthesis of oligonucleotides containing 7-deaza-2'-deoxyguanosine (B613789) has also been demonstrated using solid-phase techniques with the corresponding phosphoramidites. nih.gov

Employment as Molecular Probes and Labeling Reagents

Facilitating Fluorescent Labeling of Nucleic Acids

The iodine atom at the 7-position of this compound serves as a versatile chemical handle for the attachment of fluorescent dyes and other reporter molecules. nih.gov This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. nih.govnih.gov These reactions allow for the formation of a stable carbon-carbon bond between the 7-deaza-guanosine core and a linker arm attached to a fluorophore.

This post-synthesis modification strategy enables the site-specific labeling of oligonucleotides. For instance, an oligonucleotide can be synthesized with this compound at a specific position, and then a fluorescent dye can be coupled to the iodine atom. This approach is valuable for creating custom-designed molecular probes for various applications, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule fluorescence studies. The 7-deaza modification can also be beneficial in this context as it has been observed that 5'-fluorescein modified oligonucleotides containing 7-deaza-dG are less quenched than those with the natural guanine base. biosyn.com

Contributions to Atomic Mutagenesis Studies of Functional RNAs

Atomic mutagenesis is a technique used to investigate the functional role of specific atoms in biological macromolecules like RNA. nih.gov This is achieved by replacing a particular atom with another or removing it altogether and then assessing the functional consequences. The 7-deaza modification in guanosine (B1672433) analogs is a key tool in these studies, as it removes the N7 atom from the major groove of the nucleic acid helix. nih.gov

By incorporating a 7-deaza-guanosine analog into an RNA molecule, researchers can probe for specific interactions involving the guanine N7 atom, such as hydrogen bonding with proteins or other parts of the RNA, or coordination with metal ions. nih.govnih.gov While direct studies involving this compound in RNA atomic mutagenesis are not prominent, the broader application of 7-deaza purines in this field is well-established for understanding RNA structure, function, and catalysis. researchgate.net The dideoxy nature of the sugar in this compound would make it a chain terminator in RNA synthesis, limiting its application to the 3'-terminus of RNA molecules in such studies.

Enhancement of Polymerase Chain Reaction (PCR) and Primer Extension Efficacy

The incorporation of 7-deaza-guanosine analogs, such as the triphosphate of this compound, can improve the efficiency of PCR and primer extension reactions, particularly for DNA templates with high GC content. researchgate.netnih.gov GC-rich sequences have a tendency to form stable secondary structures, such as hairpins and G-quadruplexes, which can impede the progression of DNA polymerase, leading to incomplete or failed amplification. nih.gov

The substitution of the N7 atom of guanine with a carbon atom in 7-deaza-guanosine reduces the stability of these secondary structures by disrupting the Hoogsteen hydrogen bonds that contribute to their formation. researchgate.net This allows the polymerase to read through these difficult regions more efficiently, resulting in improved yield and fidelity of the PCR product. nih.govnih.gov The dideoxy structure of this compound would make it a terminator in these reactions, useful for applications like chain-termination PCR. sigmaaldrich.com

Contributions to Genetic Code Expansion and Novel DNA Construct Design

The unique chemical properties of this compound and related compounds can be exploited for the expansion of the genetic code and the creation of novel DNA structures. The ability to introduce modifications at the 7-position via the iodine handle allows for the attachment of various functional groups, which can introduce new chemical or physical properties into a DNA molecule. nih.gov

This capacity for modification is a key aspect of synthetic biology and the design of new DNA constructs with tailored functions. For instance, the attachment of photo-reactive groups could allow for the light-induced cross-linking of DNA to other molecules. While the primary focus of genetic code expansion is the incorporation of non-canonical amino acids into proteins, the principles of introducing novel building blocks can be extended to nucleic acids. nih.govresearchgate.netmdpi.com The ability to create DNA with altered base-pairing properties or with appended functional moieties contributes to the development of new nanomaterials and molecular devices based on DNA.

Below is a table summarizing the applications and the role of the key structural features of this compound.

| Application Area | Key Structural Feature Utilized | Role of the Feature | Research Finding/Advantage |

| DNA Sequencing | 2',3'-dideoxy sugar | Chain termination | Enables Sanger sequencing by stopping DNA polymerase extension. sigmaaldrich.com |

| 7-deaza modification | Reduces secondary structures | Improves sequencing of GC-rich regions by preventing band compression. nih.govnih.gov | |

| Solid-Phase Synthesis | 2',3'-dideoxy sugar | Chain termination | Can be used to cap the 3'-end of a synthetic oligonucleotide. |

| Molecular Probes | 7-iodo modification | Chemical handle for coupling | Allows for site-specific attachment of fluorescent dyes and other labels via palladium-catalyzed reactions. nih.govnih.gov |

| Atomic Mutagenesis | 7-deaza modification | Removal of N7 atom | Probes the functional importance of the guanine N7 atom in nucleic acid interactions. nih.govnih.gov |

| PCR Enhancement | 7-deaza modification | Destabilizes secondary structures | Improves amplification of GC-rich DNA templates. researchgate.netnih.gov |

| Genetic Code Expansion | 7-iodo modification | Versatile modification site | Facilitates the creation of novel DNA constructs with new functionalities. nih.gov |

Structure Activity Relationships and Rational Analog Design in 7 Iodo 7 Deaza 2 ,3 Dideoxyguanosine Research

Comparative Analysis with Other Dideoxynucleosides and Deazapurine Analogs

The biological profile of 7-Iodo-7-deaza-2',3'-dideoxyguanosine is best understood through comparison with related compounds. Dideoxynucleosides, which lack the 3'-hydroxyl group, are potent chain terminators of DNA synthesis, a mechanism famously exploited in antiviral and anticancer therapies. nih.gov While the core activity of this compound is rooted in its dideoxy sugar moiety, its 7-deaza-7-iodo-guanine base distinguishes it from classical dideoxynucleosides like ddG.

The 7-deaza modification itself offers several key advantages. Replacing the N7 atom with a carbon makes the five-membered ring of the purine (B94841) analog more electron-rich and allows for the attachment of various substituents at the C7 position. nih.gov This contrasts with standard purines, where the N7 atom is a hydrogen bond acceptor and a potential site for methylation, but not easily amenable to the introduction of a wide range of functional groups. nih.gov

The nature of the substituent at the C7 position dramatically influences the compound's properties. While the 7-iodo analog is a key synthetic intermediate, other modifications have yielded compounds with potent biological effects. nih.govmedchemexpress.com For instance, introducing aryl or alkynyl groups at the C7 position has led to deazapurine nucleosides with significant cytotoxic, antiviral, and antiparasitic activities. nih.govnih.govnih.gov Studies have shown that 7-(1-propynyl)-7-deaza-2'-deoxyguanosine (pdG) increases the stability of DNA-RNA duplexes and exhibits enhanced antisense activity compared to unmodified oligonucleotides. nih.gov Similarly, 7-hetaryl-7-deazaadenosine derivatives are activated by phosphorylation in cancer cells and subsequently incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.gov

| Compound Class | C7-Substituent | Key Structural Feature | Primary Biological Activity Reported |

|---|---|---|---|

| 7-Iodo-7-deazaguanosines | Iodo (-I) | Halogenated deazapurine base | Key synthetic intermediate for cross-coupling reactions nih.govnih.gov |

| 7-Alkynyl-7-deazapurines | Propynyl | Extended π-system | Enhanced antisense activity, increased duplex stability nih.gov |

| 7-Aryl-7-deazapurines | (Het)aryl groups | Bulky aromatic substituent | Potent cytostatic and antiparasitic effects nih.govacs.orgresearchgate.net |

| 7-Alkyl-7-deazapurines | Ethyl | Small alkyl group | Broad-spectrum antikinetoplastid activity nih.gov |

Influence of the C7-Iodo Substituent on Molecular Reactivity and Biological Activity

The iodine atom at the C7 position is not merely a placeholder; it imparts specific chemical and physical properties to the molecule. Chemically, the C7-iodo group is a versatile handle for synthetic modification. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.govnih.gov This reactivity allows for the straightforward synthesis of a diverse library of 7-substituted deazapurine analogs, where the iodine is replaced with various aryl, alkynyl, or vinyl groups. nih.govacs.org This synthetic accessibility is crucial for exploring structure-activity relationships and optimizing compounds for specific biological targets.

From a biological standpoint, halogen substituents at the C7 position can significantly enhance the stability of oligonucleotide duplexes. nih.gov Studies on oligonucleotides containing 7-iodo-8-aza-7-deaza-2'-deoxyisoguanosine demonstrated a substantial increase in the melting temperature (Tₘ) of the duplex compared to the non-halogenated parent compound. nih.gov This stabilizing effect is attributed to the bulky halogen substituent being well-accommodated within the grooves of the DNA duplex. nih.gov The C7-iodo substituent, therefore, influences not only the potential for chemical diversification but also the fundamental biophysical properties of the nucleoside when incorporated into a nucleic acid chain. The triphosphorylated form of the corresponding nucleoside, 7-iodo-7-deaza-2'-deoxyguanosine triphosphate, has been shown to be a substrate for DNA polymerases, enabling its incorporation into DNA for further study and application. nih.gov

| Property | Description | Significance |

|---|---|---|

| Molecular Reactivity | Serves as an efficient leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). nih.govnih.gov | Enables facile synthesis of a wide range of C7-functionalized deazapurine analogs for SAR studies. nih.gov |

| Duplex Stability | The bulky halogen atom can increase the thermal stability (Tₘ) of DNA duplexes when incorporated. nih.gov | Potentially enhances the binding affinity of antisense oligonucleotides or probes containing this modification. |

| Enzymatic Recognition | The triphosphate form is a substrate for DNA polymerases, allowing for enzymatic incorporation into DNA. nih.gov | Useful for creating modified DNA for structural studies, diagnostics, and nanotechnology applications. |

Design and Biological Profiling of Fused Deazapurine Nucleoside Analogs

Building upon the 7-deazapurine scaffold, researchers have designed and synthesized more complex analogs by fusing additional aromatic or heterocyclic rings to the nucleobase. This strategy aims to expand the size and modulate the electronic properties of the base, potentially leading to novel biological activities. The synthesis of these fused systems often involves multistep heterocyclization or relies on cross-coupling reactions followed by cyclization. uochb.cz

A variety of fused systems have been explored, with their biological profiles varying significantly:

Benzo-fused analogs (pyrimidoindoles) were found to be largely non-cytotoxic but exhibited moderate activity against RNA viruses like Hepatitis C virus (HCV) and Dengue virus. acs.orguochb.cz

Thieno-fused analogs displayed potent cytostatic activities, with some derivatives active in the submicromolar to nanomolar concentration range. acs.orguochb.cz

Pyrido-fused derivatives , created by introducing a nitrogen atom into the fused phenyl ring, showed submicromolar cytotoxic activity. acs.org Their mechanism of action was found to involve DNA damage and apoptosis. acs.org

Other explored systems include furo-, pyrrolo-, pyrazolo-, and naphtho-fused analogs , some of which also demonstrated significant cytostatic properties. acs.orguochb.cz

Interestingly, simply increasing the size of the fused ring system does not guarantee improved activity. For example, tetracyclic naphtho-fused and even larger pentacyclic deazapurine nucleosides showed only weak cytotoxic activity, highlighting the nuanced structure-activity relationships in this class of compounds. acs.org The mechanism of action for the most potent fused analogs appears to involve activation via phosphorylation and subsequent incorporation into DNA, leading to DNA damage and apoptosis. uochb.cz

| Fused Ring System | Compound Class | Reported Biological Activity | Reference |

|---|---|---|---|

| Benzene | Benzo-fused (Pyrimidoindoles) | Non-cytotoxic; moderate antiviral activity (HCV, Dengue) | acs.orguochb.cz |

| Thiophene | Thieno-fused | Potent cytostatic activity (submicromolar to nanomolar) | acs.orguochb.cz |

| Pyridine | Pyrido-fused | Submicromolar cytotoxic activity | acs.org |

| Naphthalene | Naphtho-fused | Weak cytotoxic activity | acs.org |

Modulation of Enzymatic Substrate Specificity through Strategic Structural Modifications

The ability of DNA polymerases to accept and incorporate modified nucleotides is crucial for many biotechnological applications, from DNA sequencing to the construction of functionalized nucleic acids. The C7 position of 7-deazapurines is an ideal location for modification, as it protrudes into the major groove of the DNA double helix and is less likely to interfere with Watson-Crick base pairing compared to modifications on the pairing edge. acs.org

Studies have systematically investigated how 7-substituted 7-deazapurine 2'-deoxyribonucleoside triphosphates (dNTPs) act as substrates for various DNA polymerases. Research shows that dNTPs with π-electron-containing substituents (such as vinyl, ethynyl, or phenyl groups) at the C7 position are often excellent substrates for DNA polymerases, in some cases even better than their natural counterparts, dGTP and dATP. acs.org The triphosphate of 7-iodo-7-deaza-2'-deoxyguanosine is readily incorporated into DNA by polymerases like KOD XL via primer extension and PCR. nih.gov

The efficiency of incorporation can depend on the specific polymerase used. Family B DNA polymerases, such as KOD XL, are often more efficient at incorporating bulky modified nucleotides than Family A polymerases like Taq. acs.orgnih.gov Structural studies suggest this is because the major groove is more accessible in Family B polymerases, which better accommodates the bulky substituents at the C7 position. acs.org The ability of Taq polymerase to incorporate 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c⁷GdTP) is so efficient that it can completely replace dGTP in PCR, whereas the incorporation of other deazapurine analogs like c⁷AdTP is less efficient and requires the presence of the natural nucleotide. nih.gov This enzymatic tolerance allows for the synthesis of DNA strands containing specific modifications, which can then be used to probe DNA-protein interactions or serve as scaffolds for further chemical functionalization. nih.govnih.gov

Studies on Non-Canonical Nucleotides in Viral Genomes

The study of synthetic deazapurine nucleosides is informed by their natural occurrence in the genomes of bacteriophages (viruses that infect bacteria). wikipedia.org Phages have evolved sophisticated mechanisms to protect their DNA from the host bacteria's defense systems, primarily restriction enzymes. nih.govresearchgate.net One such strategy is the replacement of canonical DNA bases with modified, non-canonical ones. wikipedia.org

Several derivatives of 7-deazaguanine (B613801) have been identified in phage genomes, including:

2′-deoxy-7-cyano-7-deazaguanine (dPreQ₀)

2′-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)

2′-deoxy-7-amido-7-deazaguanine (dADG)

Archaeosine (dG⁺) researchgate.netnih.gov

These modifications are installed into the phage DNA after replication by a specialized enzyme, a guanine (B1146940) transglycosylase known as DpdA. nih.govresearchgate.net This enzyme swaps a guanine base in the DNA with a modified 7-deazaguanine derivative. researchgate.net The presence of these bulky, modified bases in the major groove of the DNA can sterically hinder the binding of host restriction enzymes, thus protecting the viral genome from cleavage and ensuring successful replication. nih.govresearchgate.net The discovery of these natural systems provides a powerful rationale for the exploration of synthetic 7-deaza-purine analogs as tools to modulate DNA-protein interactions and as potential therapeutic agents that could mimic or interfere with these viral strategies.

Future Perspectives and Emerging Research Trajectories for 7 Iodo 7 Deaza 2 ,3 Dideoxyguanosine

Exploration of Novel Bioorthogonal Chemistry Applications

The chemical architecture of 7-Iodo-7-deaza-2',3'-dideoxyguanosine, specifically the carbon-iodine bond at the 7-position, serves as a versatile handle for a variety of chemical modifications. This feature opens up significant opportunities for its use in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

The 7-iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions. medchemexpress.comacs.org These established chemical methods allow for the covalent attachment of a wide array of functional groups to the nucleobase. For instance, alkynes can be introduced via Sonogashira coupling, which can then participate in highly specific and efficient "click chemistry" reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. acs.org This would allow researchers to label DNA strands containing this modified terminator with imaging agents, affinity tags, or drug molecules in a highly specific manner within a complex biological environment.

Table 1: Potential Bioorthogonal Applications via Functionalization at the 7-Position

| Coupling Reaction | Attached Moiety | Potential Application |

| Sonogashira Coupling | Terminal Alkyne | Subsequent azide-alkyne "click chemistry" for tagging with fluorophores or biotin (B1667282). |

| Suzuki-Miyaura Coupling | Aryl or Hetaryl Groups | Introduction of bulky groups to probe steric effects in DNA-protein interactions. nih.gov |

| Heck Coupling | Alkenes | Attachment of photo-crosslinkable groups for mapping molecular interactions. |

| Stille Coupling | Organostannanes | Formation of carbon-carbon bonds to introduce diverse functional payloads. |

The ability to perform these modifications on a chain-terminating nucleotide provides a unique advantage: the functional handle is placed at the precise 3'-end of a synthesized DNA strand, offering a powerful tool for site-specific labeling and engineering.

Development of Advanced Tools for Nucleic Acid Engineering and Manipulation

In the field of nucleic acid engineering, this compound holds promise for the development of sophisticated molecular tools. Its fundamental property as a dideoxynucleoside makes it a chain terminator for DNA polymerases, a principle that is the cornerstone of Sanger sequencing. libretexts.orglibretexts.org By modifying the 7-position, this molecule can be transformed from a simple terminator into a multi-functional probe.

Future research could focus on creating novel dye-terminators for DNA sequencing. Attaching different fluorescent dyes to the 7-position of each of the four dideoxynucleotides (A, G, C, T) could lead to new sets of sequencing reagents with improved spectral properties, potentially enhancing the accuracy and throughput of automated sequencing platforms. libretexts.org

Beyond sequencing, this compound could be used to synthesize DNA strands with a specific functional group at the 3'-terminus. For example, after incorporation and termination, the iodine atom could be functionalized to attach the DNA strand to a solid support, a protein, or another nucleic acid molecule. This enables the construction of complex molecular architectures for applications in nanotechnology, diagnostics, and synthetic biology. acs.orgbiosynth.com The replacement of the N7 atom with a C-H group in the 7-deazapurine core also alters the major groove of the DNA, which can be exploited to create DNA structures with unique recognition properties or enhanced stability. nih.gov

Contributions to Fundamental Understanding of DNA Replication and Repair Mechanisms

The unique structure of this compound makes it an ideal probe for dissecting the intricate mechanisms of DNA replication and repair. Dideoxynucleotides have long been used to study the kinetics and fidelity of DNA polymerases. libretexts.org The addition of the 7-deaza modification provides another layer of inquiry.

The N7 atom of guanine (B1146940) is a critical site for interaction with many DNA-binding proteins and is a key hydrogen bond acceptor in the major groove. nih.gov By replacing this nitrogen with a carbon, 7-deaza analogs allow researchers to investigate the importance of this specific interaction for enzyme function. nih.gov When a DNA polymerase incorporates this compound triphosphate, two events occur simultaneously: the polymerase is halted by the dideoxy sugar, and the interaction between the enzyme and the major groove at that specific position is altered by the 7-deaza modification. This allows for "trapping" the enzyme at a defined location and studying how the absence of the N7 atom affects the stability and conformation of the polymerase-DNA complex. Such studies can provide high-resolution insights into the mechanisms of nucleotide selection, proofreading, and translocation by DNA polymerases and how repair enzymes recognize specific bases.

Interdisciplinary Research at the Interface of Chemistry and Molecular Biology

The entire lifecycle of this compound, from its creation to its use, exemplifies the synergy between chemistry and molecular biology. Its synthesis requires sophisticated organic chemistry techniques to construct the modified nucleobase and attach it to the dideoxyribose sugar. uochb.cznih.gov The functionalization of the 7-position through transition metal-catalyzed reactions is a testament to the power of modern chemical methods being applied to biological molecules. acs.orgchemimpex.com

Once synthesized, the compound becomes a tool for molecular biologists to probe fundamental biological questions. Its use in PCR, DNA sequencing, and studies of DNA-protein interactions highlights how chemically modified molecules can illuminate biological processes. nih.gov For example, using this compound to improve PCR amplification of GC-rich regions, which tend to form stable secondary structures, solves a common problem in molecular biology by applying a chemical solution. nih.gov The development of 7-deazapurine nucleosides as potential antiviral or anticancer agents further underscores this interdisciplinary connection, where chemical synthesis leads to new therapeutic strategies. nih.govnih.gov

Opportunities for High-Throughput Screening in Mechanistic Studies

High-throughput screening (HTS) methodologies are essential for modern drug discovery and mechanistic studies. This compound and its derivatives could be central to the development of novel HTS assays.

For instance, a fluorescently labeled version of this molecule could be used to screen for inhibitors of specific DNA polymerases. In such an assay, the incorporation of the labeled terminator would generate a fluorescent signal. A library of small molecules could be screened in a high-throughput format, with a decrease in fluorescence indicating that a compound is inhibiting the polymerase's activity. This approach could be adapted to screen for inhibitors of viral polymerases (e.g., HIV reverse transcriptase) or to identify compounds that selectively target cancer-related DNA replication processes.

Furthermore, this compound could be integrated into screening platforms designed to study DNA repair pathways or the efficiency of genome editing tools like CRISPR/Cas9. nih.gov Assays could be designed where the termination of DNA synthesis by this modified nucleotide is a key step in a reporter system. Screening for compounds that modulate the outcome of this system could identify new drugs that influence genome stability or enhance the precision of gene editing technologies.

Q & A

Q. What are the key synthetic routes for 7-iodo-7-deaza-2',3'-dideoxyguanosine, and how do they influence product purity?

The synthesis of this compound typically involves regioselective halogenation at the 7-position of the deazapurine core. A critical step is the substitution of a leaving group (e.g., chlorine) with iodine under controlled conditions, as described in regioselective halogenation protocols for 7-deazapurine nucleosides . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions, such as dehalogenation or glycosidic bond cleavage. Purity (>98%) is often confirmed via HPLC and mass spectrometry .

Q. How does the 7-iodo modification affect the structural and electronic properties of 7-deaza-2',3'-dideoxyguanosine?

The 7-iodo substitution introduces steric bulk and alters electron density in the purine ring, reducing hydrogen-bonding capacity compared to unmodified guanine. X-ray crystallography studies of analogous 7-deaza nucleosides reveal planar distortion in the base-pairing interface, which impacts stacking interactions in DNA duplexes . Physicochemical properties, such as solubility and stability, are also influenced by the iodine atom’s polarizability and hydrophobicity .

Q. What is the role of this compound in DNA sequencing methodologies?

This compound is used in dideoxy (Sanger) sequencing to resolve compression artifacts caused by GC-rich regions. The 7-deaza modification reduces secondary structure formation by weakening base-stacking interactions, while the 3'-dideoxy terminus acts as a chain terminator. Comparative studies show that 7-deaza-dGTP analogs improve electrophoretic resolution compared to standard dGTP .

Advanced Research Questions

Q. How does this compound impact base-pairing stability in modified DNA duplexes?

Thermodynamic studies using UV melting curves and isothermal titration calorimetry (ITC) demonstrate that the 7-iodo group destabilizes Watson-Crick pairing with cytosine by ~1–2 kcal/mol compared to unmodified deazaguanosine. This is attributed to reduced hydrogen-bonding efficiency and steric clashes. However, the iodine atom enhances stacking interactions in non-polar environments, which can stabilize mismatched pairs in certain contexts .

Q. What experimental precautions are required when handling this compound due to its light and temperature sensitivity?

The compound is hygroscopic and prone to photodegradation. Storage at –20°C under inert gas (e.g., argon) is recommended to prevent iodine loss and oxidation. Handling should occur in amber vials or low-light conditions, with gloves and protective eyewear to avoid skin contact. Degradation products can be monitored via TLC or LC-MS .

Q. How can researchers address contradictions in enzymatic incorporation rates of 7-deaza-dGTP analogs across different DNA polymerases?

Incorporation efficiency varies by polymerase due to differences in active-site flexibility. For example, Taq polymerase incorporates 7-deaza-dGTP at 60–70% efficiency relative to dGTP, while reverse transcriptases (e.g., HIV-1 RT) show <30% efficiency. Pre-steady-state kinetic assays (e.g., stopped-flow fluorescence) are used to quantify and , guiding polymerase selection for sequencing or PCR applications .

Methodological Considerations

Q. What strategies optimize the use of this compound in structural studies of G-quadruplex DNA?

The iodine atom’s high electron density makes it a useful heavy atom for phasing in X-ray crystallography. Soaking experiments with halogenated analogs can improve diffraction resolution (<2.0 Å) in G-quadruplex structures. However, the 3'-dideoxy terminus may prevent enzymatic ligation, necessitating chemical synthesis of modified oligonucleotides .

Q. How does the 7-iodo modification influence fluorescence quenching in Förster resonance energy transfer (FRET) assays?

The iodine atom acts as a heavy atom quencher, reducing fluorescence intensity when paired with proximal fluorophores (e.g., Cy3 or ATTO 425). This property is exploited in real-time PCR probes to minimize background noise. Quenching efficiency is distance-dependent, requiring molecular dynamics simulations to optimize probe design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.